2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antibacterial and Antioxidant Properties
2-Amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile and its derivatives demonstrate notable antibacterial and antioxidant properties. A study by Memar et al. (2020) found that certain derivatives, particularly those with specific substituent groups, showed strong antibacterial activity against Staphylococcus aureus and also exhibited effective antioxidant activity as measured by the DPPH radical-scavenging method.
Optical and Structural Properties
The compound has been studied for its structural and optical properties, especially in the form of thin films. Zeyada et al. (2016) conducted research on the structural and optical properties of derivatives of this compound, particularly focusing on their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix, as well as their absorption parameters and electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016).
Crystal Structure Analysis
The X-ray crystal structure of related compounds has been analyzed, providing insights into their molecular conformation and stability. For instance, Wang et al. (2005) studied a compound with a similar structure, noting its coplanar pyran ring and stabilization through intermolecular hydrogen bonds (Wang et al., 2005).
Photovoltaic and Electrical Properties
Another study by Zeyada et al. (2016) explored the photovoltaic properties of thin films derived from this compound, highlighting their potential applications in organic-inorganic photodiode fabrication. The study focused on their rectification behavior and photovoltaic properties under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Catalytic Synthesis
The compound has also been used in catalytic synthesis. For example, Sadeghi et al. (2014) reported on the synthesis of its derivatives using nano-silica sulfuric acid as a catalyst, demonstrating an efficient, green protocol (Sadeghi, Nezhad, & Hashemian, 2014).
Corrosion Inhibition
A study by Eldesoky et al. (2019) explored the use of a derivative of this compound as a corrosion inhibitor for copper in acidic solutions, finding it effective in reducing corrosion through the formation of protective coatings on the metal surface (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-9-3-2-4-10(5-9)14-12(7-18)17(19)23-15-13(21)6-11(8-20)22-16(14)15/h2-6,14,20H,8,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMHERZVKGSVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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